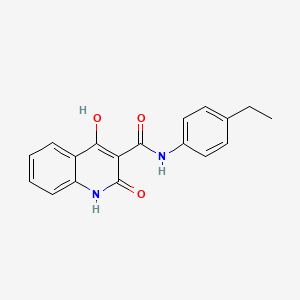

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a hydroxy group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mecanismo De Acción

Target of Action

The primary target of N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as H-151, is STING (Stimulator of Interferon Genes) . STING is a key sensor of cytosolic nucleic acids and a transmembrane protein found in the endoplasmic reticulum . Upon activation, it functions as a signaling hub, orchestrating immune responses to pathogenic, tumoral, or self-DNA detected in the cytoplasm .

Mode of Action

H-151 exerts its inhibitory action by covalently binding to STING at the transmembrane cysteine residue at position 91 . This synthetic indole-derivative blocks STING palmitoylation and clustering, two essential steps for STING signaling . In models of autoinflammatory disease, H-151 blocks STING-induced expression of pro-inflammatory cytokines and reduces inflammation .

Biochemical Pathways

The biochemical pathways affected by H-151 involve the STING signaling pathway . The compound inhibits STING activation, which in turn blocks the production of pro-inflammatory cytokines . This leads to a reduction in inflammation, particularly in models of autoinflammatory disease .

Pharmacokinetics

It is also known that a broad range of monooxygenases is involved in the initial metabolic steps .

Result of Action

The result of H-151’s action is the inhibition of the STING signaling pathway . This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in inflammation . H-151 has been shown to be effective in both human and murine STING, in vitro and in vivo (mouse models) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or peracids.

Carboxamide Formation: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acyl chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially leading to dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

- Reduction

Oxidation: Quinone derivatives.

Actividad Biológica

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxyquinolines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antiviral properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₂O₃ |

| Molecular Weight | 315.36 g/mol |

| CAS Number | 941877-55-0 |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various quinoline derivatives, including this compound. The compound has shown moderate activity against several bacterial strains.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while the compound exhibits some antibacterial properties, further modifications may be necessary to enhance its efficacy against resistant strains.

Antiviral Activity

The antiviral potential of this compound has also been investigated, particularly against HIV. A study evaluated its ability to inhibit HIV replication in vitro.

Key Findings :

- The compound demonstrated inhibitory effects on HIV integrase activity with an IC₅₀ value of approximately 50 µM.

- While it showed promise in preliminary studies, further optimization is required to improve its antiviral potency.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in bacterial and viral replication processes. The presence of the hydroxy and carboxamide groups enhances its binding affinity to target sites.

Case Studies

- Study on Antibacterial Efficacy : A research team synthesized a series of quinoline derivatives and tested their antibacterial effects using standard protocols. This compound was one of the compounds evaluated, showing significant activity against Gram-positive bacteria but limited effectiveness against Gram-negative strains due to permeability issues.

- Antiviral Screening : In a separate study focused on HIV inhibitors, derivatives of the quinoline scaffold were screened for their ability to inhibit viral replication. The compound exhibited moderate effects, suggesting a need for structural modifications to enhance its bioactivity.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against a range of bacterial strains. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibacterial agents .

Synthesis Techniques

The synthesis of this compound has been explored through various methodologies:

| Method | Description | Yield |

|---|---|---|

| Conventional Synthesis | Utilizes standard organic reactions involving quinoline derivatives and carboxamides. | Moderate |

| Nanocatalytic Methods | Employs nanocatalysts to enhance reaction rates and yields significantly. | High |

| Microwave-Assisted | Uses microwave irradiation to accelerate the synthesis process. | High |

These methods not only improve yield but also reduce reaction times and environmental impact .

Material Science

This compound has applications in material science due to its unique structural properties. It can be incorporated into polymers to enhance their thermal stability and mechanical properties. Research is ongoing to explore its use in coatings and composites .

Pharmaceutical Formulations

Given its biological activities, this compound is being investigated for incorporation into pharmaceutical formulations aimed at treating infections and cancers. Its solubility and stability profiles are critical factors being studied to optimize delivery methods .

Case Study 1: Anticancer Research

A recent study evaluated the efficacy of this compound against MCF-7 cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value suggesting significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-11-7-9-12(10-8-11)19-17(22)15-16(21)13-5-3-4-6-14(13)20-18(15)23/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGLAVPDLFGGKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.